![molecular formula C18H10Br2O2S2 B4582884 N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 6371-26-2](/img/structure/B4582884.png)
N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C18H10Br2O2S2 and its molecular weight is 482.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.0343256 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolidinone derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. For instance, rhodanine-3-acetic acid-based amides and esters demonstrated significant antimicrobial activity, particularly against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). These findings suggest potential applications in developing new antimicrobial agents.
Synthesis and Chemical Characterization
Thiazolidinones have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. Studies have detailed the synthesis, characterization, and reaction properties of thiazolidinone derivatives, highlighting their utility in creating novel compounds with potential biological activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antitumor Activity
Certain thiazolidinone derivatives have been screened for antitumor activities against various cancer cell lines. A study on 4-thiazolidinones containing the benzothiazole moiety revealed some compounds to exhibit antitumor activities, indicating their potential as lead compounds for developing new anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Enzyme Inhibition
Thiazolidinone compounds have also been evaluated for their enzyme inhibitory properties. Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, for example, were found to be potent urease inhibitors, offering a framework for the development of therapeutic agents targeting specific enzymes (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Propiedades
Número CAS |
6371-26-2 |
|---|---|
Fórmula molecular |
C18H10Br2O2S2 |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
6-bromo-2-(6-bromo-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H10Br2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3 |
Clave InChI |
XAXZVOKIPCGIQV-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Br)S2)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



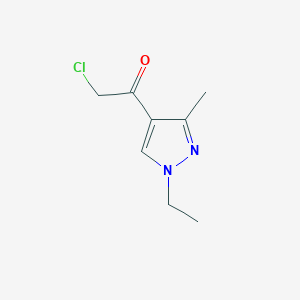
![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
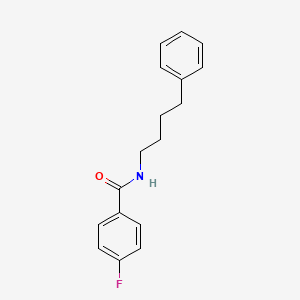
![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)
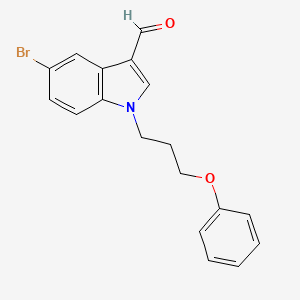
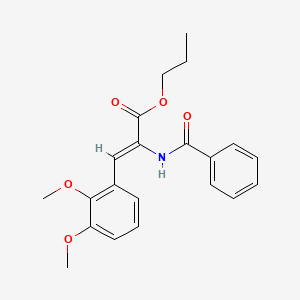
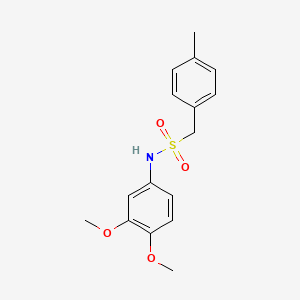
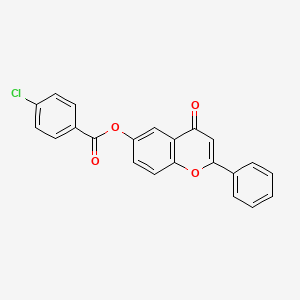
![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4582864.png)

![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)
![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)